Cas no 1036390-36-9 (4-Bromo-7-nitroisoquinolin-1(2H)-one)

4-Bromo-7-nitroisoquinolin-1(2H)-one Chemical and Physical Properties
Names and Identifiers
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- 4-bromo-7-nitroisoquinolin-1(2H)-one
- 4-bromo-7-nitro-2H-isoquinolin-1-one
- 4-Bromo-7-nitroisoquinolin-1(2H)-one
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- Inchi: 1S/C9H5BrN2O3/c10-8-4-11-9(13)7-3-5(12(14)15)1-2-6(7)8/h1-4H,(H,11,13)
- InChI Key: HFPLZFWZLNPUHW-UHFFFAOYSA-N
- SMILES: BrC1=CNC(C2C=C(C=CC=21)[N+](=O)[O-])=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 337
- XLogP3: 1.6
- Topological Polar Surface Area: 74.9
4-Bromo-7-nitroisoquinolin-1(2H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A189009256-250mg |
4-Bromo-7-nitroisoquinolin-1(2h)-one |
1036390-36-9 | 95% | 250mg |
$412.50 | 2023-09-04 | |
Alichem | A189009256-1g |
4-Bromo-7-nitroisoquinolin-1(2h)-one |
1036390-36-9 | 95% | 1g |
$1031.80 | 2023-09-04 |
4-Bromo-7-nitroisoquinolin-1(2H)-one Related Literature
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
Additional information on 4-Bromo-7-nitroisoquinolin-1(2H)-one
Professional Introduction to 4-Bromo-7-nitroisoquinolin-1(2H)-one (CAS No. 1036390-36-9)
4-Bromo-7-nitroisoquinolin-1(2H)-one, identified by the Chemical Abstracts Service Number (CAS No.) 1036390-36-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the isoquinoline family, a class of nitrogen-containing heterocycles known for their broad biological activities and structural versatility. The presence of both bromine and nitro substituents in its molecular structure endows it with unique reactivity, making it a valuable intermediate in the synthesis of more complex pharmacophores.
The isoquinoline scaffold is a privileged structure in drug discovery, featuring a fused benzene and pyridine ring system that is commonly found in natural products and bioactive molecules. Modifications to this core structure, such as the introduction of halogen atoms or nitro groups, can significantly alter its pharmacological properties. In particular, 4-Bromo-7-nitroisoquinolin-1(2H)-one has been studied for its potential applications in the development of novel therapeutic agents targeting various diseases.
Recent advancements in synthetic chemistry have enabled more efficient and scalable methods for the preparation of 4-Bromo-7-nitroisoquinolin-1(2H)-one. These methods often involve multi-step organic transformations, including bromination and nitration of isoquinoline precursors, followed by purification steps to isolate the desired product. The efficiency of these synthetic routes is crucial for both academic research and industrial applications, as it ensures a reliable supply of the compound for further downstream processing.
The biological significance of 4-Bromo-7-nitroisoquinolin-1(2H)-one has been explored in several preclinical studies. Its structural features suggest potential interactions with biological targets such as enzymes and receptors involved in cancer progression, inflammation, and infectious diseases. For instance, isoquinoline derivatives have shown promise as inhibitors of kinases and other enzymes overexpressed in tumor cells. The bromo and nitro substituents may enhance binding affinity or modulate metabolic stability, contributing to the compound's pharmacological profile.
In the realm of medicinal chemistry, the nitro group in 4-Bromo-7-nitroisoquinolin-1(2H)-one serves as a versatile handle for further functionalization. Nitro groups can be reduced to amines or converted into azides, providing access to a diverse array of derivatives with tailored biological activities. This reactivity has been exploited in the design of libraries of compounds for high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates.
The role of computational chemistry in studying 4-Bromo-7-nitroisoquinolin-1(2H)-one cannot be overstated. Molecular modeling techniques allow researchers to predict binding modes, assess metabolic stability, and optimize synthetic pathways with high precision. These computational tools complement experimental efforts by providing insights into the structural basis of biological activity. For example, virtual screening can identify potential binding pockets on target proteins, guiding the design of analogs with improved potency or selectivity.
One particularly noteworthy application of 4-Bromo-7-nitroisoquinolin-1(2H)-one is in the development of probes for biochemical assays. Isoquinoline derivatives have been used as substrates or inhibitors in enzyme-linked immunosorbent assays (ELISAs) and other high-throughput screening platforms. These probes help researchers dissect signaling pathways and understand the mechanisms underlying disease states, paving the way for rational drug design.
The synthesis and application of 4-Bromo-7-nitroisoquinolin-1(2H)-one also highlight the importance of green chemistry principles in modern pharmaceutical research. Sustainable synthetic methods that minimize waste and reduce environmental impact are increasingly favored by both academic institutions and pharmaceutical companies. Advances in catalytic processes and solvent systems have made it possible to produce complex heterocycles like 4-Bromo-7-nitroisoquinolin-1(2H)-one with greater efficiency and reduced ecological footprint.
Future directions in the study of 4-Bromo-7-nitroisoquinolin-1(2H)-one may include exploring its potential as an antiviral or antibacterial agent. The structural motifs present in this compound resemble those found in natural products known for their antimicrobial properties. By leveraging computational chemistry and synthetic biology tools, researchers could engineer novel derivatives with enhanced therapeutic efficacy against resistant pathogens.
In conclusion,4-Bromo-7-nitroisoquinolin-1(2H)-one (CAS No. 1036390-36-9) represents a promising scaffold for medicinal chemistry innovation. Its unique structural features combined with recent advances in synthetic methodologies make it an attractive candidate for further exploration in drug discovery programs targeting various human diseases. As research continues to uncover new biological functions and synthetic strategies,4-Bromo-7-nitroisoquinolin-1(2H)-one is poised to play a significant role in shaping future therapeutic interventions.
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